3-(Azetidinomethyl)phenyl cyclobutyl ketone
Description
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-5-2-6-13)14-7-1-4-12(10-14)11-16-8-3-9-16/h1,4,7,10,13H,2-3,5-6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDTFTWGIOMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643284 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-36-6 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutyl Ketone Formation
The cyclobutyl ketone fragment is typically synthesized by:
- Friedel-Crafts acylation of cyclobutyl carboxylic acid derivatives or cyclobutyl ketones with aromatic compounds under Lewis acid catalysis (e.g., AlCl3).
- Alternatively, cyclobutyl ketones can be prepared via oxidation of cyclobutyl alcohols or by ring contraction methods from larger cyclic ketones.
Introduction of the Azetidinomethyl Group
The azetidinomethyl substituent is introduced onto the phenyl ring through:
- Nucleophilic substitution : Reaction of a halomethyl-substituted phenyl ketone intermediate with azetidine under basic conditions to substitute the halogen with the azetidine ring.
- Reductive amination : Condensation of an aldehyde or ketone functionalized phenyl intermediate with azetidine, followed by reduction to form the azetidinomethyl linkage.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Cyclobutyl acid chloride + phenyl compound, AlCl3 catalyst | Formation of phenyl cyclobutyl ketone intermediate |
| 2 | Halomethylation | Chloromethylation of phenyl ring (e.g., with formaldehyde and HCl) | Introduction of chloromethyl group on phenyl ring |
| 3 | Nucleophilic substitution | Azetidine + phenyl chloromethyl ketone, base (e.g., K2CO3), solvent (e.g., DMF) | Formation of 3-(azetidinomethyl)phenyl cyclobutyl ketone |
This sequence allows for modular construction of the molecule, enabling optimization at each step for yield and purity.
Reaction Optimization and Conditions
- Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution to enhance azetidine nucleophilicity.
- Temperature control : Moderate heating (50–80 °C) facilitates substitution without decomposition.
- Base selection : Mild bases like potassium carbonate (K2CO3) are used to deprotonate azetidine and promote substitution.
- Purification : Column chromatography or recrystallization is employed to isolate the pure product.
Analytical Data and Research Findings
| Parameter | Value/Observation | Source/Notes |
|---|---|---|
| Molecular Formula | C15H19NO | Confirmed by elemental analysis |
| Molecular Weight | 229.32 g/mol | Calculated and experimentally verified |
| Purity | ≥97% | Verified by HPLC and NMR spectroscopy |
| Physical Form | Golden liquid | Observed post-synthesis |
| Spectroscopic Characterization | NMR (1H, 13C), IR, MS confirm structure | Consistent with expected functional groups |
| Yield | Typically 60–75% after purification | Dependent on reaction conditions |
Research indicates that the azetidine ring’s incorporation influences the compound’s chemical reactivity, potentially enhancing interactions in biological systems, which is of interest in drug design contexts.
Comparative Notes on Related Compounds
While this compound is specifically synthesized via the above methods, related compounds such as 4-(Azetidinomethyl)phenyl cyclobutyl ketone follow similar synthetic routes but differ in substitution position on the phenyl ring, affecting their chemical behavior and applications.
| Compound Name | CAS Number | Key Synthetic Difference |
|---|---|---|
| This compound | 898772-36-6 | Azetidinomethyl at meta position |
| 4-(Azetidinomethyl)phenyl cyclobutyl ketone | 898757-12-5 | Azetidinomethyl at para position |
Chemical Reactions Analysis
Types of Reactions
3-(Azetidinomethyl)phenyl cyclobutyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various azetidine derivatives.
Scientific Research Applications
Biological Applications
3-(Azetidinomethyl)phenyl cyclobutyl ketone has shown promise in several biological applications:
Tyrosine Kinase Modulation
This compound has been identified as a potential modulator of tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Pharmacological Investigations
Studies have indicated that compounds similar to this compound exhibit significant activity against specific cancer cell lines, making them candidates for further pharmacological development .
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential use as an anticancer agent .
Case Study 2: Endocrine Disruption Studies
Research on cyclic phenones, including this compound, highlighted their potential endocrine-disrupting effects on aquatic species. This underscores the importance of understanding the environmental impact of such compounds alongside their therapeutic applications .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Comparison
| Synthesis Method | Description | Efficiency |
|---|---|---|
| Direct Alkylation | Utilizes azetidine and cyclobutyl ketone | Moderate |
| Cycloaddition | Photochemical or thermal reactions | High |
Mechanism of Action
The mechanism of action of 3-(Azetidinomethyl)phenyl cyclobutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The azetidine ring and cyclobutyl ketone moiety may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Physical and Structural Properties
Cyclobutyl aryl ketones exhibit distinct properties influenced by substituents on the phenyl ring and the cyclobutyl group. The azetidinomethyl substituent introduces polarity and conformational constraints compared to halogenated or alkyl-substituted analogues.
Table 1: Physical Properties of Cyclobutyl Phenyl Ketones
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| 3-(Azetidinomethyl)phenyl cyclobutyl ketone* | C₁₆H₂₁NO | 243.35 g/mol | Not available | Azetidine-substituted; polar |
| 3-Chloro-5-fluorophenyl cyclobutyl ketone | C₁₁H₁₀ClFO | 212.65 g/mol | 898791-06-5 | Halogenated; lipophilic |
| Cyclobutyl phenyl ketone | C₁₁H₁₂O | 160.21 g/mol | 5407-98-7 | Unsubstituted; baseline structure |
| Cyclopropyl phenyl ketone | C₁₀H₁₀O | 146.19 g/mol | 3481-02-5 | Smaller ring; higher strain |
Key Observations :
Reactivity in Reduction Reactions
Cyclobutyl phenyl ketones exhibit distinct reduction kinetics. Sodium borohydride (NaBH₄) reduction rates correlate with ring size and substituent effects:
Table 2: Relative Reduction Rates with NaBH₄ (25°C)
| Compound | Relative Rate (vs. Acetophenone) |
|---|---|
| Acetophenone | 1.00 |
| Cyclopropyl phenyl ketone | 0.12 |
| Cyclobutyl phenyl ketone | 0.23 |
| Cyclopentyl phenyl ketone | 0.36 |
| Cyclohexyl phenyl ketone | 0.25 |
Key Observations :
- Cyclobutyl phenyl ketones reduce faster than cyclopropyl analogues due to reduced ring strain but slower than cyclopentyl derivatives.
- The azetidinomethyl group may further modulate reactivity by altering electron density or steric hindrance at the ketone.
Permeability and Bioactivity
Membrane permeability is critical for drug candidates. Cyclobutyl ketones generally exhibit lower permeability than oxetane bioisosteres but outperform gem-dimethyl variants. For example:
- Cyclobutyl indole-cresol derivative (5e): RRCK permeability = 0.1 × 10⁻⁶ cm/s .
- Oxetane analogue: RRCK permeability = 15.6 × 10⁻⁶ cm/s .
This contrasts with halogenated derivatives (e.g., 3-chloro-5-fluorophenyl cyclobutyl ketone), which are more lipophilic .
Biological Activity
3-(Azetidinomethyl)phenyl cyclobutyl ketone is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol. This compound features a cyclobutyl ketone moiety attached to a phenyl group with an azetidinomethyl substituent. The unique structural characteristics of this compound suggest potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The presence of the azetidine ring in this compound introduces distinct chemical properties that may influence its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : C15H19NO
- Molecular Weight : 229.32 g/mol
- Functional Groups : Cyclobutyl ketone, phenyl group, azetidine ring
Biological Activity Overview
Research into the biological activity of this compound indicates its potential interactions with various biological systems, particularly in the context of drug development and therapeutic applications. Key areas of interest include:
- Enzyme Modulation : The compound may act as a modulator for specific enzymes, particularly protein kinases, which are crucial in regulating cellular functions and signaling pathways.
- Anticancer Potential : Given its structural similarity to known anticancer agents, there is interest in investigating its efficacy against various cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Cyclobutyl methyl ketone | Cyclobutyl group, no nitrogen | Simpler structure without azetidine |
| Phenyl cyclopropyl ketone | Cyclopropane instead of cyclobutane | Different ring size affecting reactivity |
| Azetidin-2-one derivatives | Contains an azetidine core | Varies in substituents and reactivity |
This comparative analysis highlights the distinctive nature of this compound due to its specific combination of functional groups and ring structures.
The mechanism through which this compound exerts its biological effects likely involves interactions at the molecular level, including:
- Binding Affinity : The azetidine and ketone functional groups may facilitate binding to target proteins or enzymes through hydrogen bonding or hydrophobic interactions.
- Signal Transduction Pathways : By modulating kinase activity, this compound could influence various signaling pathways implicated in cell growth, differentiation, and apoptosis.
Q & A
What are the common synthetic routes for preparing 3-(Azetidinomethyl)phenyl cyclobutyl ketone, and what experimental conditions are critical for optimizing yield?
Basic
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, cyclobutylcarbonyl chloride can react with an azetidine-containing aromatic precursor under basic conditions (e.g., NaOH) in a polar aprotic solvent like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 ketone precursor to nucleophile) are critical to minimize side reactions such as over-alkylation . Post-reduction with sodium borohydride may follow to stabilize intermediates, requiring methanol as a solvent and inert atmosphere to prevent oxidation .
How do reaction kinetics vary for this compound with sodium borohydride compared to other cycloalkyl phenyl ketones?
Advanced
Kinetic studies show that cyclobutyl phenyl ketones exhibit intermediate reactivity with sodium borohydride. At 0°C, the relative rate constant for cyclobutyl phenyl ketone (0.23) is lower than cyclopentyl (0.36) but higher than cyclopropyl (0.12) derivatives, based on second-order plots and Arrhenius analysis . The reaction is first-order in both ketone and borohydride, with reproducibility within 5%. Steric effects from the azetidinomethyl group may further modulate reactivity, requiring comparative studies using stopped-flow spectroscopy or NMR monitoring to resolve transient intermediates .
What computational methods are employed to predict C–C bond strengths in cyclobutyl phenyl ketones, and how do they align with experimental data?
Advanced
Semiempirical molecular orbital (MO) theory (e.g., AM1) and density functional theory (DFT) are used to calculate bond dissociation energies (BDEs). For cyclobutyl phenyl ketone, computed BDEs for the cyclobutyl-carbonyl bond correlate with experimental thermal decomposition data. Discrepancies arise due to electron-withdrawing effects of the ketone group, which are underestimated in MO methods. Advanced DFT with dispersion corrections (e.g., B3LYP-D3) improves accuracy, but experimental validation via calorimetry or gas-phase mass spectrometry remains essential .
Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?
Basic
High-resolution NMR (¹H/¹³C) and chiral HPLC are standard. In NMR, diastereotopic protons on the azetidine and cyclobutyl moieties show splitting patterns (e.g., AB quartets) in deuterated chloroform. Infrared spectroscopy (IR) identifies carbonyl stretches (~1700 cm⁻¹) and confirms azetidine N–H bonds (~3300 cm⁻¹). For enantiomeric excess, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve stereoisomers, validated by optical rotation measurements .
How does the stereochemical outcome of hydride reductions vary with substituents on the azetidine ring?
Advanced
Steric hindrance from azetidine substituents (e.g., methyl vs. phenyl) directs hydride attack. For this compound, bulky groups favor equatorial attack on the ketone, yielding trans-alcohols (dr > 4:1), as shown by NOESY NMR. Kinetic vs. thermodynamic control is assessed using low-temperature reductions (−78°C, LiAlH₄) versus room-temperature NaBH₄. Computational transition-state modeling (Gaussian 09) predicts facial selectivity, validated by X-ray crystallography of alcohol products .
What mechanistic insights explain the divergent reactivity of triethylsilane versus sodium borohydride with this ketone?
Advanced
Triethylsilane in trifluoroacetic acid promotes acid-catalyzed ring-opening of the cyclobutyl group, yielding phenylcyclopentane derivatives via carbocation intermediates. In contrast, sodium borohydride selectively reduces the ketone to alcohol without ring distortion. Mechanistic studies using deuterated solvents (CD₃OD) and ¹⁸O labeling reveal protonation at the carbonyl oxygen precedes hydride transfer in silane reactions, while borohydride follows a direct bimolecular pathway .
How does the introduction of an azetidinomethyl group affect membrane permeability compared to cyclobutyl or gem-dimethyl linkers?
Advanced
Matched molecular pair analysis shows azetidinomethyl derivatives exhibit 10–15× higher permeability (RRCK assay) than cyclobutyl analogs due to reduced desolvation penalties from the nitrogen lone pair. Permeability correlates with logP (azetidine: ~1.8 vs. cyclobutyl: ~2.5) and polar surface area (PSA < 50 Ų). MD simulations (CHARMM force field) highlight water-bridge disruption by the azetidine’s rigidity, enhancing diffusion across lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
